molecular formula C24H20 B102450 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro CAS No. 17341-02-5

5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro

Cat. No. B102450
CAS RN: 17341-02-5
M. Wt: 308.4 g/mol
InChI Key: FETNXYIKSUXFQS-UHFFFAOYSA-N
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Description

5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro, also known as DiEtbzCDDTH, is an organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a polycyclic aromatic hydrocarbon that has a unique structure and properties, which make it a promising candidate for different applications.

Mechanism Of Action

The mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is not well understood. However, it is believed that the unique structure of this compound plays a significant role in its properties and potential applications. The polycyclic aromatic hydrocarbon structure of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro allows for efficient charge transport, making it a promising candidate for use in organic electronics.

Biochemical And Physiological Effects

There is limited information available regarding the biochemical and physiological effects of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. Additionally, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been shown to have good stability under ambient conditions, making it a promising candidate for use in various applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is its excellent charge-transport properties, which make it a promising candidate for use in organic electronics. Additionally, the synthesis process for this compound is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is its low solubility in common organic solvents, which can make it challenging to work with in certain applications.

Future Directions

There are several future directions for the research and development of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to better understand the mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro and its potential applications in organic electronics. Other potential future directions include investigating the use of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro in other applications, such as in the development of new materials and in the field of biotechnology.
Conclusion:
In conclusion, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is an organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has excellent charge-transport properties, making it a promising candidate for use in organic electronics. Additionally, the synthesis process for this compound is relatively simple, and it has low cytotoxicity. However, further studies are needed to better understand the mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro and its potential applications in different fields.

Synthesis Methods

The synthesis of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro involves the reaction of 1,2,3,4-tetrahydrodibenzo[a,g]cyclododecene with ethylene gas in the presence of a palladium catalyst. This reaction leads to the formation of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro with a yield of around 60%. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been shown to have excellent charge-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).

properties

CAS RN

17341-02-5

Product Name

5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro

Molecular Formula

C24H20

Molecular Weight

308.4 g/mol

IUPAC Name

pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene

InChI

InChI=1S/C24H20/c1-2-6-22-18-10-9-17(21(22)5-1)13-14-19-11-12-20(16-15-18)24-8-4-3-7-23(19)24/h1-12H,13-16H2

InChI Key

FETNXYIKSUXFQS-UHFFFAOYSA-N

SMILES

C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25

Canonical SMILES

C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25

Other CAS RN

17341-02-5

Origin of Product

United States

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